molecular formula C10H13BBrClO2S B1524772 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942070-02-2

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1524772
M. Wt: 323.44 g/mol
InChI Key: HDFIJXYADDWMMB-UHFFFAOYSA-N
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Description

“2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It seems to be related to “(4-Bromo-5-chlorothiophen-2-yl)boronic acid”, which has a CAS Number of 1150114-72-9 . This compound is a solid and should be stored in a dark place, under -20°C .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a practical industrial process for the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, has been described . The process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Molecular Structure Analysis

The molecular structure of the related compound “(4-Bromo-5-chlorothiophen-2-yl)boronic acid” has the following properties: Molecular Weight: 241.3, InChI Code: 1S/C4H3BBrClO2S/c6-2-1-3 (5 (8)9)10-4 (2)7/h1,8-9H, and InChI key: KQCBZQPAPDRGEM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters has been reported in the literature . This reaction involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The related compound “(4-Bromo-5-chlorothiophen-2-yl)boronic acid” is a solid and should be stored in a dark place, under -20°C .

Scientific Research Applications

  • Organic Synthesis Organoboronic acids and their esters are used as reagents and catalysts in organic synthesis . They are particularly important in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . This is a fundamental process in the synthesis of many organic compounds .

  • Chemical Biology These compounds can act as probes and sensors in chemical biology . They can be used to study biological processes and interactions .

  • Cancer Treatments Organoboronic acids/esters have emerged as effective drug and prodrug candidates in cancer treatments . They are known as potent enzyme inhibitors, cancer therapy capture agents, and can mimic certain types of antibodies to fight infections . They have been designed and developed into drugs, and this approach has emerged in the last 20 years . Five boronic acid drugs have been approved by the FDA and Health Canada, two of which are used to treat cancer, specifically multiple myeloma .

  • Synthesis of Borinic Acid Derivatives The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Borinic acids have applications in cross-coupling reactions , or as bioactive compounds , they have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

  • Organic Reactions Organoboronic acids and their esters are useful for synthetic organic reactions including asymmetric synthesis, combinatorial synthesis, and polymer synthesis . They also play a role in molecular recognition such as host-guest compounds, and neutron capture therapy in treatment of malignant melanoma and other conditions .

Safety And Hazards

The related compound “(4-Bromo-5-chlorothiophen-2-yl)boronic acid” has the following hazard statements: H315-H319-H335 . Precautionary statements include P210-P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 .

properties

IUPAC Name

2-(4-bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)7-5-6(12)8(13)16-7/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFIJXYADDWMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700047
Record name 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

942070-02-2
Record name 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GA Chotana, VA Kallepalli, RE Maleczka Jr… - Tetrahedron, 2008 - Elsevier
Iridium-catalyzed borylation has been applied to various substituted thiophenes to synthesize poly-functionalized thiophenes in good to excellent yields. Apart from common …
Number of citations: 85 www.sciencedirect.com

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